molecular formula C10H15N3 B1401128 4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine CAS No. 1316220-10-6

4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine

Cat. No.: B1401128
CAS No.: 1316220-10-6
M. Wt: 177.25 g/mol
InChI Key: FQXURXCPCNLDLO-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a pyrrolidine ring at position 2

Biochemical Analysis

Biochemical Properties

4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to enhance the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound can interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins can lead to changes in cellular behavior, such as altered cell proliferation, apoptosis, and differentiation . Additionally, it may affect the expression of genes involved in critical cellular processes, thereby impacting overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, influencing their structure and function. For example, the compound’s binding to enzymes can result in inhibition or activation, depending on the nature of the interaction . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context of the study.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or gene expression . At higher doses, it may induce toxic or adverse effects, including cellular damage or systemic toxicity. Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can influence cellular function . The compound’s impact on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4,6-trimethylpyrimidine with pyrrolidine in the presence of a base such as sodium hydride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the electron-donating methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but with a thiol group instead of a pyrrolidine ring.

    4,6-Dimethyl-2-pyrimidinethione: Contains a thione group at position 2.

    2-Methyl-6-(6-methylpyridin-2-yl)pyridine: Features a pyridine ring instead of a pyrimidine ring.

Uniqueness

4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine is unique due to the presence of both the pyrimidine and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these rings can enhance the compound’s stability, reactivity, and ability to interact with biological targets.

Properties

IUPAC Name

4,6-dimethyl-2-pyrrolidin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-6-8(2)13-10(12-7)9-4-3-5-11-9/h6,9,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXURXCPCNLDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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